ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate
Description
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate (C₁₀H₁₇NO₃) is an α,β-unsaturated ester featuring a dimethylamino group at position 5, a methyl substituent at position 2, and a conjugated enone system (C=O and C=C) .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl (E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate |
InChI |
InChI=1S/C10H17NO3/c1-5-14-10(13)8(2)9(12)6-7-11(3)4/h6-8H,5H2,1-4H3/b7-6+ |
InChI Key |
GBDHBOMTJZGWKD-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)C(C)C(=O)/C=C/N(C)C |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst . This reaction generally takes place at room temperature in a polar aprotic solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Photoinitiation: The compound acts as a photoinitiator in UV-curing coatings and inks, initiating the polymerization of unsaturated prepolymers
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate exerts its effects involves its ability to participate in various chemical reactions. The dimethylamino group can act as a nucleophile, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific application, such as photoinitiation or pharmaceutical synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Reactivity and Physical Properties
(a) Ethyl (4E)-2,2-Diethyl-3-Oxo-5-Phenylpent-4-Enoate (C₁₇H₂₂O₃)
- Key Differences: Replaces the methyl group at position 2 with diethyl substituents. Substitutes the dimethylamino group at position 5 with a phenyl ring.
- Diethyl groups at position 2 may reduce solubility in polar solvents compared to the methyl analog .
(b) Ethyl 3-Methyl-4-Oxopent-2-Enoate (C₈H₁₂O₃)
- Key Differences: Lacks the dimethylamino group at position 4. Features a simpler enone structure without nitrogen-containing substituents.
- Implications: Absence of the dimethylamino group reduces polarity and basicity, likely lowering reactivity in nucleophilic or catalytic reactions .
(c) Rhodanine Derivatives with Dimethylaminoethyl Substituents (e.g., D1–D5)
- Key Differences: Replace the enone system with a thiazolidinone (rhodanine) core. Include dimethylaminoethyl groups linked to sulfur or aromatic systems.
- Implications :
(a) Amine-Containing Compounds in Polymer Chemistry
- Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin cements due to higher electron-donating capacity, improving polymerization efficiency .
- Comparison to Target Compound: The dimethylamino group in the target compound may similarly enhance reactivity in radical or ionic reactions, though this remains untested .
(b) Ranitidine-Related Compounds
- Ranitidine derivatives (e.g., ranitidine diamine hemifumarate) feature dimethylamino groups attached to furan rings, which improve stability and bioavailability .
- Comparison to Target Compound: The target compound’s aliphatic dimethylamino group may offer different metabolic stability compared to aromatic-linked amines in ranitidine analogs .
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